Tetrahydro-2-isocyanato-2H-pyran

Description

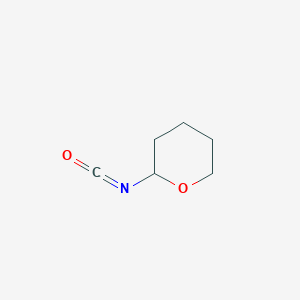

Structural Features and Classification of Tetrahydro-2-isocyanato-2H-pyran

This compound, with the chemical formula C₆H₉NO₂, is characterized by a central six-membered tetrahydropyran (B127337) ring. cymitquimica.com This saturated heterocyclic ether provides a stable scaffold. Attached to the anomeric carbon (C2) of this ring is an isocyanate (-N=C=O) functional group. The presence of both the cyclic ether and the isocyanate group classifies this molecule as a heterocyclic isocyanate.

The isocyanate group is well-known for its high reactivity, primarily due to the electrophilic nature of the central carbon atom. This makes the molecule susceptible to attack by a wide range of nucleophiles. The tetrahydropyran ring itself can exist in various conformations, with the chair conformation being the most stable. The orientation of the isocyanate group (axial or equatorial) can influence the molecule's reactivity and stereochemical outcomes in reactions.

Significance in Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis stems from its dual functionality. The highly reactive isocyanate group serves as a key handle for introducing carbamate (B1207046) and urea (B33335) linkages, which are fundamental components in a vast array of functional materials and biologically active compounds.

The general reactivity of isocyanates allows for their participation in a variety of chemical transformations. For instance, they readily react with alcohols and phenols to form carbamates, with amines to produce ureas, and with water to yield unstable carbamic acids which can then decompose to amines. These reactions are often high-yielding and proceed under mild conditions, making them valuable tools in multi-step syntheses.

While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its structural motifs are found in various compounds of interest. The tetrahydropyran ring is a common feature in many natural products and pharmaceuticals. nih.gov The isocyanate functionality is a cornerstone of polyurethane chemistry, suggesting potential applications in the synthesis of novel polymers with tailored properties. ontosight.ai The combination of these two groups in a single molecule offers a pathway to incorporate the stable, and often stereochemically defined, tetrahydropyran unit into larger molecular frameworks. This can be particularly useful in the synthesis of complex natural product analogues and in the development of new materials. The synthesis of various tetrahydropyran derivatives is a well-established area of organic chemistry, often involving methods like the Prins cyclization or intramolecular hydroalkoxylation of hydroxyalkenes. organic-chemistry.org

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.1412 g/mol |

| Synonyms | 2-isocyanatooxane, Tetrahydro-2-pyranyl isocyanate, Isocyanic acid, tetrahydro-2H-pyran-2-yl ester |

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-6-3-1-2-4-9-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVWIRKAABQIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922948 | |

| Record name | 2-Isocyanatooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-00-9 | |

| Record name | Tetrahydro-2-isocyanato-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-isocyanato-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isocyanatooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-isocyanato-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahydro 2 Isocyanato 2h Pyran and Its Core Structures

Strategies for Constructing the Tetrahydro-2H-pyran Ring System

The formation of the tetrahydropyran (B127337) ring is a cornerstone of modern organic synthesis. Methodologies range from classic cyclization reactions to complex multi-component and highly stereoselective catalytic approaches.

Cyclization reactions are a direct and powerful way to form the THP ring. Among the most prominent is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. ntu.edu.sg This reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the internal alkene to form the heterocyclic ring. nih.govbeilstein-journals.org Variations of this reaction, such as the Mukaiyama aldol–Prins (MAP) cyclization, have been developed to enhance control and avoid side reactions. beilstein-journals.org

Other significant cyclization strategies include:

Hydroxyl Cyclization: The ring closure of 5-hexenols or the opening of 4,5-epoxy-alcohols provides a reliable route to substituted THPs. ntu.edu.sgdaneshyari.com

Radical Cyclizations: These methods offer alternative pathways for ring formation under different conditions than ionic reactions. rsc.org

Ring-Closing Metathesis (RCM): A powerful tool for forming cyclic structures, RCM has also been applied to the synthesis of THP rings. rsc.org

Brønsted Acid-Mediated Cyclization: Specific substrates, such as 2-(arylmethylene)cyclopropylcarbinols, can be converted stereoselectively into tetrahydropyrans using Brønsted acids. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comnih.gov This approach is celebrated for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govbohrium.com For the synthesis of pyran derivatives, a common MCR involves the one-pot reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. bohrium.com These reactions are often facilitated by a catalyst and can be performed under environmentally friendly conditions. nih.govmdpi.com

The general mechanism for this three-component reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound, and subsequent cyclization and dehydration to afford the final pyran product. bohrium.comencyclopedia.pub

Catalysis is integral to the efficient and selective synthesis of pyran rings. A wide range of catalysts have been developed, each offering unique advantages in terms of yield, selectivity, and reaction conditions. nih.gov

Acid/Base Catalysis: Both Brønsted and Lewis acids are widely used to promote cyclization reactions, particularly the Prins reaction and its variants. beilstein-journals.orguva.es Lewis acids like InCl₃ and TMSOTf are effective in activating substrates toward cyclization. nih.govnih.gov

Heterogeneous Catalysis: To improve sustainability and simplify purification, solid-supported and nanoparticle catalysts have been developed. These catalysts are often reusable and can be easily separated from the reaction mixture. nih.govmdpi.com Examples include magnetic nanoparticles (e.g., nano-Fe₃O₄) and functionalized silica. nih.govencyclopedia.pub

Organocatalysis: Small organic molecules can be used to catalyze the formation of pyran rings, often with high stereoselectivity. ccspublishing.org.cn N-heterocyclic carbenes (NHCs), for instance, have been employed in annulation reactions to produce highly substituted 4H-pyrans. organic-chemistry.org

Metal-Mediated Catalysis: Transition metals like palladium and gold can catalyze unique cyclization pathways. organic-chemistry.orghud.ac.uk For example, palladium(II) in combination with a Lewis acid co-catalyst can enable the synthesis of pyran motifs from a range of alcohols via C-H activation. organic-chemistry.org

Table 1: Comparison of Catalytic Systems in Pyran Synthesis This table is interactive and can be sorted by column.

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Zn(Proline)₂ | Aromatic aldehyde, Malononitrile, Methyl phenyl pyrazolinone | Annulated Pyran | Excellent yields (94%), Water-soluble | mdpi.com |

| Fe₃O₄@silica-MCM-41@DABCO | Aldehyde, Malononitrile, Dimedone | Dihydropyrano[c]chromenes | Heterogeneous, Magnetic, Reusable | nih.gov |

| p-TsOH | Allylsilyl alcohol | Polysubstituted THP | High diastereoselectivity (>95:5), Atom economical | uva.es |

| N-heterocyclic carbene (NHC) | Alkynyl ester, α,β-unsaturated ketone | 4H-Pyran | High atom economy, Mild conditions | organic-chemistry.org |

| Chiral Dinuclear Zinc | α-hydroxyl aryl ketone, enone | Bicyclic Pyran | High enantioselectivity, Access to oxa-quaternary centers | rsc.org |

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, especially when synthesizing molecules for biological applications. Significant effort has been dedicated to developing stereoselective and asymmetric methods for THP synthesis. nih.govuva.es

Catalytic Asymmetric Hetero-Diels-Alder Reaction: This is a powerful method for constructing chiral dihydropyrans, which can then be reduced to the corresponding THPs. ntu.edu.sgacs.org Chiral catalysts, such as those based on chromium or other metals, can induce high levels of enantioselectivity. ntu.edu.sg

Substrate-Controlled Synthesis: The existing stereocenters in a starting material can direct the stereochemical outcome of the ring-forming reaction.

Catalytic Asymmetric Annulation: Chiral organocatalysts, like bifunctional squaramides, can catalyze enantioselective annulation reactions to produce fused polycyclic pyran systems with excellent stereocontrol. ccspublishing.org.cn

Asymmetric Pyran Annulation: A two-step process involving the catalytic asymmetric allylation of an aldehyde, followed by reaction with a second aldehyde, can produce a variety of cis or trans disubstituted pyrans with high enantioselectivity. nih.govresearchgate.net

Table 2: Examples of Stereoselective THP Synthesis This table is interactive and can be sorted by column.

| Method | Catalyst/Reagent | Substrates | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Pyran Annulation | BITIP catalyst / TMSOTf | Two different aldehydes, silyl-stannane reagent | High enantioselectivity for cis or trans pyrans | nih.govresearchgate.net |

| Asymmetric Hetero-Diels-Alder | Chiral Chromium Catalyst | Dienes and Aldehydes | High enantiomeric excess (e.g., 97% ee) | ntu.edu.sgacs.org |

| Acid-Mediated Cyclization | p-TsOH | Allylsilyl alcohols | Excellent diastereoselectivity (>95:5) | uva.es |

| Enantioselective [5+1] Annulation | Chiral Dinuclear Zinc Catalyst | α-hydroxyl aryl ketones, enones | High optical purity | rsc.org |

Methodologies for Introducing the Isocyanato Functionality

The isocyanate group (–N=C=O) is a valuable functional group in organic chemistry, most notably for its role in the production of polyurethanes. nwo.nl Traditionally, isocyanates are synthesized using the highly toxic and corrosive gas phosgene (B1210022). digitellinc.comresearchgate.net Growing environmental and safety concerns have spurred the development of phosgene-free alternatives.

Developing green synthetic routes to isocyanates is a major goal for the chemical industry. These methods avoid the hazards of phosgene while still providing efficient access to this important functional group. researchgate.net A precursor such as 2-aminotetrahydropyran or 2-nitrotetrahydropyran would be required to apply these methodologies for the synthesis of the target compound.

Key phosgene-free strategies include:

Reductive Carbonylation of Nitro Compounds: This method involves the direct conversion of a nitro compound (R-NO₂) to an isocyanate (R-NCO) using carbon monoxide as the carbonyl source and a transition metal catalyst, often based on palladium or rhodium. nwo.nldigitellinc.com This approach is attractive as it bypasses the need to first reduce the nitro group to an amine.

Thermolysis of Carbamates: O-alkyl or O-aryl carbamates can be thermally decomposed to produce isocyanates and an alcohol or phenol (B47542) byproduct. nwo.nl The carbamates themselves can be generated from amines through phosgene-free routes, for example, by reacting an amine with urea (B33335) and an alcohol. researchgate.net

Reaction of Formamides with Diorganocarbonates: Organic isocyanates can be produced by reacting an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting intermediate. google.com This process offers high yields and allows for the recycling of byproducts.

Precursor Functionalization and Derivatization Strategies

The synthesis of Tetrahydro-2-isocyanato-2H-pyran hinges on the effective functionalization of the tetrahydropyran core at the 2-position to introduce the isocyanate group or a suitable precursor. Two primary precursor strategies involve the use of tetrahydropyran-2-carboxylic acid and 2-hydroxytetrahydropyran (B1345630).

From Tetrahydropyran-2-carboxylic Acid via Curtius Rearrangement:

A prominent and widely applicable method for the synthesis of isocyanates from carboxylic acids is the Curtius rearrangement. commonorganicchemistry.comresearchgate.netnih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal or photochemical rearrangement, expels nitrogen gas to form the corresponding isocyanate with retention of configuration. researchgate.net

The necessary precursor, Tetrahydropyran-2-carboxylic acid , can be synthesized through various routes. One common method is the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid using a Raney nickel catalyst. mdpi.com

The general steps for the Curtius rearrangement of Tetrahydropyran-2-carboxylic acid are as follows:

Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive derivative, typically an acyl chloride or a mixed anhydride.

Formation of the Acyl Azide: The activated carboxylic acid derivative is then reacted with an azide source, such as sodium azide, to form Tetrahydropyran-2-carbonyl azide . A safer and often preferred one-pot method involves the use of diphenylphosphoryl azide (DPPA) which converts the carboxylic acid directly to the acyl azide. cymitquimica.comchemicalbook.com

Rearrangement to the Isocyanate: The acyl azide is then subjected to thermal or photochemical conditions to induce the rearrangement to This compound .

The isocyanate product can be trapped in situ with various nucleophiles to form stable derivatives. For instance, reaction with tert-butanol (B103910) yields a Boc-protected amine, while reaction with benzyl (B1604629) alcohol affords a Cbz-protected amine. commonorganicchemistry.com

| Reagent Class | Specific Reagent | Purpose |

| Azide Source | Sodium Azide | Converts acyl halide to acyl azide |

| Azide Source / One-Pot Reagent | Diphenylphosphoryl azide (DPPA) | Converts carboxylic acid directly to acyl azide |

| Trapping Nucleophile | tert-Butanol | Forms Boc-protected amine |

| Trapping Nucleophile | Benzyl Alcohol | Forms Cbz-protected amine |

From 2-Hydroxytetrahydropyran:

An alternative strategy involves the use of 2-Hydroxytetrahydropyran as the starting precursor. This hemiacetal can be synthesized by the acid-catalyzed cyclization of 5-hydroxypentanal (B1214607). chemicalbook.com The conversion of the hydroxyl group to the isocyanate functionality can be envisioned through a few pathways:

Conversion to an Amine followed by Phosgenation: The hydroxyl group can be converted to an amino group to yield 2-Aminotetrahydropyran . This transformation can be achieved through various methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an azide followed by reduction. The resulting amine can then be treated with phosgene or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), to yield the target isocyanate. researchgate.net Triphosgene is a safer, solid alternative to gaseous phosgene. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine, to neutralize the HCl generated.

Direct Conversion of the Alcohol: While less common, direct conversion of alcohols to isocyanates can be explored. This might involve activation of the alcohol, for example, by forming a chloroformate, followed by reaction with an azide source and subsequent rearrangement.

| Reagent | Purpose |

| Phosgene | Reacts with amine to form isocyanate |

| Triphosgene (BTC) | Safer, solid phosgene equivalent |

| Triethylamine | Base to neutralize HCl byproduct |

Integrated Synthetic Pathways for this compound Derivatives

The synthesis of derivatives of this compound can be achieved by either modifying the tetrahydropyran ring before the introduction of the isocyanate group or by reacting the isocyanate group of the parent compound with various nucleophiles.

The tetrahydropyran ring itself is a common structural motif in many natural products and bioactive molecules. mdpi.comnih.gov A variety of synthetic methods are available for the construction of substituted tetrahydropyran rings, including intramolecular hydroalkoxylation of δ-hydroxy alkenes, Prins cyclization, and hetero-Diels-Alder reactions. mdpi.com By employing substituted starting materials in these syntheses, one can generate a library of tetrahydropyran precursors with diverse substitution patterns. These functionalized precursors can then be carried forward to the corresponding isocyanates using the methods described in the previous section.

For example, a patent describes the synthesis of various tetrahydro-2H-pyran derivatives that could serve as precursors. google.com The synthesis of polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives has also been reported, highlighting the accessibility of complex tetrahydropyran core structures. nih.gov

Once This compound is obtained, its isocyanate group serves as a versatile handle for derivatization. Isocyanates readily react with a wide range of nucleophiles to form stable adducts.

| Nucleophile | Resulting Functional Group |

| Alcohols (R-OH) | Urethanes (Carbamates) |

| Amines (R-NH2) | Ureas |

| Water (H2O) | Unstable carbamic acid, decomposes to amine |

This reactivity allows for the straightforward synthesis of a diverse library of this compound derivatives, which can be screened for various biological activities or used as monomers in polymer synthesis.

Chemical Reactivity and Transformation Mechanisms of Tetrahydro 2 Isocyanato 2h Pyran

Reactions of the Isocyanato Group in Tetrahydro-2-isocyanato-2H-pyran

The isocyanate group (–N=C=O) is a cumulative double bond system, making the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of the synthetic utility of isocyanates, including this compound.

Nucleophilic Addition Reactions (e.g., with Alcohols, Amines, Water)

Nucleophilic addition is the most characteristic reaction of isocyanates. wikipedia.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a stable addition product.

With Alcohols: The reaction of this compound with alcohols yields urethanes (also known as carbamates). This reaction is of immense industrial importance for the production of polyurethanes when diols or polyols are used. wikipedia.org The reaction is typically catalyzed by tertiary amines or organotin compounds.

Reaction Scheme: R-OH + O=C=N-R' → R-O-C(O)NH-R' (where R' is the tetrahydro-2H-pyranyl group)

With Amines: Primary and secondary amines react vigorously with isocyanates to form substituted ureas. wikipedia.org The reaction with this compound would proceed similarly, providing a straightforward route to tetrahydropyranyl-substituted ureas.

Reaction Scheme: R₂NH + O=C=N-R' → R₂N-C(O)NH-R' (where R' is the tetrahydro-2H-pyranyl group)

With Water: Isocyanates react with water to initially form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.org The newly formed amine can then react with another molecule of the isocyanate to yield a symmetrically disubstituted urea (B33335). This reaction is fundamental to the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.orgyoutube.com

Reaction Scheme:

H₂O + O=C=N-R' → [HO-C(O)NH-R'] → H₂N-R' + CO₂

H₂N-R' + O=C=N-R' → R'-NH-C(O)NH-R' (where R' is the tetrahydro-2H-pyranyl group)

| Nucleophile | Product | General Reaction Conditions |

| Alcohol (R-OH) | Urethane (B1682113) | Catalytic base (e.g., tertiary amine, organotin) |

| Amine (R₂NH) | Substituted Urea | Often spontaneous, may be heated |

| Water (H₂O) | Unstable Carbamic Acid → Amine + CO₂ → Symmetrical Urea | Typically proceeds at ambient temperature |

Cycloaddition Reactions (e.g., [3+2], [4+2])

The C=N double bond of the isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a partner in dipolar cycloadditions. wikipedia.org

[4+2] cycloadditions, or Diels-Alder reactions, typically involve a diene and a dienophile. The isocyanate group can act as a dienophile. For example, vinyl isocyanates have been shown to react with benzynes in a [4+2] manner to construct phenanthridinone ring systems. acs.org While the isocyanate in this compound is not vinylic, the N=C bond can still serve as the 2π component in reactions with highly reactive dienes.

Diels-Alder Reactivity and Related Pericyclic Processes

The isocyanate group itself can act as a dienophile in Diels-Alder reactions, although it is generally less reactive than electron-deficient alkenes. wikipedia.orgacs.org The reaction involves the [4+2] cycloaddition of a conjugated diene to the C=N double bond of the isocyanate. These reactions provide a direct route to six-membered nitrogen-containing heterocycles. For instance, olefinic isocyanates can react with various dienes to yield the expected cycloadducts. acs.org It is plausible that under appropriate thermal conditions, this compound could react with reactive dienes in a similar fashion.

Isocyanates can also participate as the 2π component in other pericyclic reactions, such as ene reactions, although such reactivity is less common compared to nucleophilic additions.

Oligomerization and Polymerization Pathways

Isocyanates can react with themselves to form oligomers and polymers. The most common oligomerization is the formation of a cyclic trimer, an isocyanurate, which is a very stable six-membered ring. wikipedia.org This trimerization is often catalyzed by bases. Dimerization to form a four-membered uretidinedione can also occur.

When diisocyanates are used, these reactions lead to the formation of cross-linked polymers. For instance, polyisocyanurate (PIR) foams are produced through the trimerization of a diisocyanate in the presence of a blowing agent. wikipedia.org While this compound is a monoisocyanate, understanding its potential for oligomerization is crucial, as this can be a competing side reaction during storage or in other transformations.

Polymerization can also be achieved through reaction with polyols or polyamines to form polyurethanes and polyureas, respectively. wikipedia.orgresearchgate.net In this context, this compound could be used as a chain terminator or to introduce the tetrahydropyran (B127337) moiety as a pendant group onto a polymer backbone.

Reactivity and Transformations of the Tetrahydro-2H-pyran Ring System

The tetrahydropyran (THP) ring is a saturated cyclic ether and is generally considered to be chemically stable, often being used as a protecting group for alcohols in organic synthesis. wikipedia.org However, under specific conditions, it can undergo ring-opening reactions.

Ring Opening and Closure Reactions

The tetrahydropyran ring in this compound is an acetal-like structure at the C2 position. Acetals are susceptible to hydrolysis under acidic conditions. libretexts.orgpressbooks.pub Treatment with aqueous acid would likely lead to the opening of the tetrahydropyran ring to form a 5-hydroxypentanal (B1214607) derivative, with the isocyanate group also likely being hydrolyzed under these conditions.

Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (a five-membered analogue) by frustrated Lewis pairs (FLPs) indicate that such reactions are possible, with the activation energy being dependent on the nature of the FLP. nih.govresearchgate.net While not a common transformation, it highlights a potential, non-hydrolytic pathway for ring-opening.

The synthesis of tetrahydropyran rings often involves the cyclization of a δ-hydroxy olefin or the Prins cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org The reverse of these reactions represents potential ring-opening pathways. For this compound, such reactions would require specific reagents and conditions to overcome the general stability of the saturated ether ring. For example, a proposed mechanism for the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol involves the rearrangement to 2-hydroxytetrahydropyran (B1345630), followed by dehydration and hydrogenation, indicating the possibility of ring interconversion and opening under catalytic conditions. researchgate.net

| Reaction Type | Reagents/Conditions | Expected Outcome for the THP Ring |

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., HCl) | Ring opening to a 5-hydroxypentanal derivative |

| Reaction with strong Lewis acids | e.g., Frustrated Lewis Pairs | Potential for ring-opening |

Functionalization and Substitution Patterns on the Pyran Ring

The tetrahydropyran ring, while generally stable, offers several avenues for functionalization. The presence of the isocyanate group at the 2-position significantly influences the reactivity of the entire molecule. Reactions can be targeted at the pyran ring itself, leading to a diverse array of substituted derivatives.

One common strategy for functionalizing cyclic ethers like tetrahydropyran involves C-H activation. Palladium-catalyzed C-H activation, for instance, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the ring. organic-chemistry.org While specific studies on this compound are limited, analogous transformations on similar tetrahydropyran systems suggest that functionalization at positions C-3, C-4, C-5, and C-6 is feasible. The regioselectivity of such reactions would likely be influenced by the directing effect of the isocyanate group and the steric hindrance around the ring.

Another approach to pyran ring functionalization is through ring-opening reactions followed by subsequent modifications and cyclization. For example, treatment with strong acids or bases can potentially lead to the cleavage of the ether linkage, allowing for the introduction of substituents before reforming the pyran ring.

The following table summarizes potential functionalization reactions on the tetrahydropyran ring, based on known methodologies for similar cyclic ethers.

Potential Functionalization Reactions of the Tetrahydropyran Ring

| Reaction Type | Reagents and Conditions | Potential Products | Reference for Analogy |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | Aryl-substituted tetrahydropyran isocyanates | organic-chemistry.org |

| Oxidative Cyclization (from a precursor) | Oxidizing agent (e.g., NBS, m-CPBA) on a suitable dihydropyran precursor | Epoxidated or hydroxylated tetrahydropyran isocyanates | nih.gov |

| Prins-type Cyclization (in synthesis) | Aldehyde, Homoallylic alcohol, Acid catalyst | Substituted tetrahydropyran ring during synthesis | organic-chemistry.org |

It is important to note that the highly reactive isocyanate group would likely require protection during many of these transformations to prevent undesired side reactions.

Valence Isomerism and Ring-Chain Tautomerism in Pyran Derivatives

Valence Isomerism:

Valence isomerism involves the interconversion of constitutional isomers through pericyclic reactions. youtube.com In the context of pyran chemistry, this is most relevant to unsaturated 2H-pyran systems, which can exist in equilibrium with their open-chain valence isomers, specifically 1-oxatrienes. nih.gov This equilibrium is influenced by various factors, including substitution patterns and solvent polarity. nih.gov For this compound, which possesses a saturated pyran ring, this type of valence isomerism is not directly applicable as it lacks the necessary double bonds within the ring to undergo the pericyclic ring-opening to a dienone.

Ring-Chain Tautomerism:

Ring-chain tautomerism is a phenomenon where a molecule can exist as an equilibrium mixture of an open-chain structure and a cyclic structure. This is particularly relevant for derivatives of tetrahydropyran that bear a substituent at the 2-position which can participate in this equilibrium. For instance, 2-hydroxytetrahydropyran exists in equilibrium with its open-chain form, 5-hydroxypentanal. nist.gov

In the case of this compound, the isocyanate group itself does not directly participate in a classical ring-chain tautomerism with the pyran ring. However, derivatives formed from the reaction of the isocyanate group could potentially exhibit this behavior. For example, reaction with water would lead to an unstable carbamic acid, which would decompose to an amine. This resulting 2-aminotetrahydropyran could then potentially exist in equilibrium with an open-chain imine or enamine form, although the cyclic form is generally more stable for saturated six-membered rings.

The table below illustrates the concept of ring-chain tautomerism with a relevant analogous compound.

Ring-Chain Tautomerism Example

| Cyclic Tautomer | Open-Chain Tautomer | Equilibrium Conditions | Reference |

|---|---|---|---|

| 2-Hydroxytetrahydropyran | 5-Hydroxypentanal | Equilibrium exists in solution, position dependent on solvent and temperature. | nist.gov |

Mechanistic Investigations of Complex Transformations

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and water. wikibooks.org These reactions are fundamental to the formation of urethanes (from alcohols), ureas (from amines), and, transiently, carbamic acids (from water). kuleuven.bewikibooks.org

The mechanism of the reaction between an isocyanate and an alcohol to form a urethane has been a subject of detailed study. It is generally accepted that the reaction can proceed through several pathways, often catalyzed by tertiary amines or organometallic compounds. kuleuven.be Theoretical studies suggest a multi-molecular mechanism where additional alcohol molecules can participate in the transition state, lowering the activation energy. kuleuven.benih.gov

A simplified representation of the reaction with an alcohol (R'-OH) is as follows:

Nucleophilic attack: The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group.

Proton transfer: A proton is transferred from the alcohol to the nitrogen atom of the isocyanate, either in a concerted manner or in a subsequent step, to form the urethane linkage.

The following table outlines the expected products from the reaction of this compound with various nucleophiles, based on the general reactivity of isocyanates.

Reactions of the Isocyanate Group in this compound

| Nucleophile | Product Type | General Reaction Scheme | Reference for Analogy |

|---|---|---|---|

| Alcohol (R'OH) | Urethane | R-NCO + R'OH → R-NH-CO-OR' | kuleuven.bewikibooks.org |

| Amine (R'NH₂) | Urea | R-NCO + R'NH₂ → R-NH-CO-NHR' | wikibooks.org |

| Water (H₂O) | Carbamic Acid (unstable) → Amine + CO₂ | R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ | wikibooks.org |

R represents the Tetrahydro-2H-pyran-2-yl group.

Spectroscopic and Advanced Structural Characterization of Tetrahydro 2 Isocyanato 2h Pyran and Its Derivatives

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of Tetrahydro-2-isocyanato-2H-pyran is dominated by the intense and characteristic absorption band of the isocyanate group (-N=C=O).

The most prominent feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which typically appears in the region of 2275-2240 cm⁻¹ . This band is a definitive indicator of the isocyanate functionality. The presence of the tetrahydropyran (B127337) ring is confirmed by several other characteristic absorptions. The C-O-C stretching vibrations of the ether linkage within the ring are expected to produce strong bands in the region of 1150-1085 cm⁻¹ . Additionally, the C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the ring will appear as multiple bands in the range of 2950-2850 cm⁻¹ . The C-H bending vibrations are typically observed around 1450 cm⁻¹ .

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N=C=O Asymmetric Stretch | 2275-2240 | Strong, Sharp |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium to Strong |

| C-H Bend | ~1450 | Medium |

| C-O-C Stretch (Ether) | 1150-1085 | Strong |

Table 1: Predicted FT-IR spectral data for this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit signals corresponding to the protons on the tetrahydropyran ring. The anomeric proton at the C-2 position, being adjacent to both the ring oxygen and the isocyanate group, is expected to be the most deshielded and appear as a multiplet in the downfield region, likely between 4.5-5.0 ppm . The protons on the C-6 carbon, adjacent to the ring oxygen, would also be shifted downfield, typically appearing in the range of 3.5-4.0 ppm . The remaining methylene protons on carbons C-3, C-4, and C-5 would give rise to complex, overlapping multiplets in the upfield region, generally between 1.5-2.0 ppm . libretexts.org The exact chemical shifts and coupling patterns would be influenced by the conformational preferences of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org The carbon of the isocyanate group (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm . The anomeric carbon (C-2), bonded to two electronegative atoms (oxygen and nitrogen), would be significantly deshielded and appear downfield, typically between 85-95 ppm . The C-6 carbon, attached to the ring oxygen, would resonate around 65-75 ppm . The other ring carbons (C-3, C-4, and C-5) would appear in the more upfield aliphatic region, between 20-40 ppm . uoi.grlibretexts.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H (anomeric) | 4.5 - 5.0 | 85 - 95 |

| C3-H₂ | 1.5 - 2.0 | 20 - 40 |

| C4-H₂ | 1.5 - 2.0 | 20 - 40 |

| C5-H₂ | 1.5 - 2.0 | 20 - 40 |

| C6-H₂ | 3.5 - 4.0 | 65 - 75 |

| -N=C=O | - | 120 - 130 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the tetrahydropyran ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₉NO₂), the molecular weight is 127.14 g/mol . cymitquimica.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 127 would be expected.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the ring oxygen is a common fragmentation route for ethers, which could lead to the loss of the isocyanate group or fragmentation of the ring itself. libretexts.org A prominent fragment would be expected at m/z 85, corresponding to the tetrahydropyranyl cation, resulting from the loss of the isocyanate radical (•NCO). Another possible fragmentation is the loss of a C₂H₄O fragment from the ring, leading to an ion at m/z 83. The isocyanate group itself can fragment, although this is less common as a primary fragmentation pathway.

Electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique, would likely show a strong signal for the protonated molecule [M+H]⁺ at m/z 128, and potentially adducts with solvent molecules or salts.

| m/z | Proposed Fragment |

| 127 | [M]⁺ |

| 85 | [M - NCO]⁺ |

| 83 | [M - C₂H₄O]⁺ |

Table 3: Predicted major fragmentation ions in the EI mass spectrum of this compound.

Electronic Spectroscopy (UV-Vis)

This compound is a saturated heterocyclic compound with no extended chromophores. The isocyanate group has a weak n→π* transition that typically absorbs at the lower end of the UV region, around 200-220 nm . The tetrahydropyran ring itself does not have any significant absorption in the standard UV-Vis range (200-800 nm). Therefore, a UV-Vis spectrum of this compound is expected to show only end absorption at shorter wavelengths and would not be particularly informative for detailed structural analysis.

Conformational Analysis and Stereochemical Assignment

The stereochemistry of this compound is largely dictated by the conformational preferences of the tetrahydropyran ring and the orientation of the isocyanate substituent at the anomeric C-2 position. The tetrahydropyran ring adopts a chair conformation to minimize steric strain.

The key stereoelectronic factor governing the orientation of the substituent at the C-2 position is the anomeric effect . wikipedia.org This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a six-membered ring to favor the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C-N bond of the isocyanate group. rsc.org

Therefore, for this compound, there is a significant preference for the isocyanate group to occupy the axial position . This leads to the trans relationship between the isocyanate group and the C-6 methylene group being the more stable conformation. The equatorial conformer, while sterically less hindered, lacks this stabilizing anomeric interaction and is therefore higher in energy.

Computational studies and comparison with related 2-substituted tetrahydropyrans confirm that the axial conformer is generally the global minimum on the potential energy surface. rsc.org The magnitude of the anomeric effect for the isocyanate group would determine the precise equilibrium ratio of axial to equatorial conformers, but the axial conformer is expected to be the dominant species. This conformational preference will have a direct impact on the observed coupling constants in the ¹H NMR spectrum, particularly for the anomeric proton.

Theoretical and Computational Chemistry of Tetrahydro 2 Isocyanato 2h Pyran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and properties of molecules like Tetrahydro-2-isocyanato-2H-pyran. For analogous systems, such as other substituted tetrahydropyrans and isocyanates, a variety of DFT functionals and basis sets have been successfully employed.

Commonly used methods include the B3LYP hybrid functional, often paired with basis sets like 6-31G** or the more extensive aug-cc-pVTZ. montclair.edu For more accurate energy calculations, especially for reaction pathways, the M06-2X functional with a larger basis set such as def2-TZVP is also utilized. nottingham.ac.uk These calculations typically involve:

Geometry Optimization: To find the lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles.

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to obtain vibrational spectra (e.g., IR and Raman) and zero-point vibrational energies.

Single-Point Energy Calculations: Performed at a higher level of theory on an optimized geometry to obtain more accurate electronic energies. nottingham.ac.uk

For this compound, DFT calculations would be crucial for determining the relative energies of its different conformers (discussed in section 5.5) and for understanding the electronic influence of the isocyanato group on the tetrahydropyran (B127337) ring, and vice-versa.

Table 1: Representative DFT Methods Used for Analogous Compounds

| Compound Type | DFT Functional | Basis Set | Purpose of Calculation | Reference |

| Substituted Tetrahydropyrans | B3LYP | 6-31g** | Geometry Optimization, Frequency Calculation | nottingham.ac.uk |

| Substituted Tetrahydropyrans | M06-2X | def2-TZVP | Single-Point Energy Calculation | nottingham.ac.uk |

| Tetrahydropyran Derivatives | B3LYP | aug-cc-pVTZ | Geometry Optimization, Transition State Calculation | montclair.edu |

| Methyl Isocyanate | M06-2X | 6-311++G(d,p) | Thermodynamic and Kinetic Analysis | tandfonline.com |

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals dictate how a molecule will interact with other chemical species.

For this compound, a qualitative analysis suggests:

HOMO: The HOMO is likely to have significant contributions from the lone pair electrons on the oxygen atom of the tetrahydropyran ring and potentially the π-system of the isocyanato group. In many organic molecules containing heteroatoms, the non-bonding orbitals are the highest in energy. youtube.com The HOMO represents the ability of the molecule to donate electrons in a reaction.

LUMO: The LUMO is expected to be centered on the isocyanato group, specifically on the π* antibonding orbital of the N=C=O system. The carbon atom of the isocyanate is highly electrophilic due to the adjacent electronegative nitrogen and oxygen atoms, making it susceptible to nucleophilic attack. nih.gov This vacant orbital is the most likely acceptor of electrons from a nucleophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. Computational methods like DFT are excellent for calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. researchgate.netresearchgate.net

Table 2: Predicted Frontier Orbital Characteristics of this compound

| Orbital | Predicted Location | Role in Reactivity |

| HOMO | Lone pairs on ring oxygen, π-system of NCO group | Nucleophilic/Electron-donating sites |

| LUMO | π* orbital of the N=C=O group, centered on Carbon | Electrophilic site for nucleophilic attack |

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling can provide valuable insights into the thermodynamics (e.g., reaction energies, enthalpies, and Gibbs free energies) and kinetics (e.g., activation energies and rate constants) of reactions involving this compound.

Studies on analogous isocyanates reveal several key features:

Reaction with Nucleophiles: The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. Kinetic modeling of these reactions often shows an autocatalytic behavior, where the urethane (B1682113) product itself catalyzes the reaction. researchgate.net

Solvent Effects: The reaction rates of isocyanates can be significantly influenced by the solvent. For instance, some blocking reactions of aliphatic isocyanates are faster in aromatic solvents despite their lower polarity. epa.gov

Thermal Decomposition: The thermal decomposition of carbamates to produce isocyanates has been modeled to determine activation energies and pre-exponential factors, which are crucial for designing industrial synthesis processes. researchgate.net

For this compound, kinetic and thermodynamic modeling could be used to study its reactions with various nucleophiles (alcohols, amines, water), its tendency to dimerize or trimerize, and its thermal stability. For example, a study on methyl isocyanate (CH₃NCO) reacting with OH radicals used the M06-2X/6-311++G(d,p) level of theory to calculate rate constants and thermochemical data, demonstrating the feasibility and spontaneity of the reactions. tandfonline.com

Prediction of Reactivity, Selectivity, and Reaction Pathways

The reactivity of the isocyanate group is highly dependent on its electronic environment. nih.gov The tetrahydropyran ring, being an ether, is generally considered an electron-donating group through induction, although the oxygen's lone pairs can participate in more complex electronic interactions.

Reactivity: The electron-donating nature of the tetrahydropyran substituent would be expected to slightly decrease the electrophilicity of the isocyanate carbon compared to isocyanates with electron-withdrawing groups. This would, in turn, influence its reactivity towards nucleophiles. nih.gov

Selectivity: In reactions with molecules containing multiple nucleophilic sites, computational modeling could predict the selectivity of this compound.

Reaction Pathways: Isocyanates are known to undergo several characteristic reactions:

Nucleophilic Addition: Reaction with alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which can decompose to an amine and CO₂), respectively. nih.gov

Self-addition Reactions: Dimerization to form uretidiones and trimerization to form isocyanurates are common pathways, especially at elevated temperatures or in the presence of catalysts. nih.gov

Computational studies can map out the potential energy surfaces for these different pathways, identifying transition states and intermediates to predict the most likely reaction products under various conditions.

Computational Conformational Studies

The tetrahydropyran ring exists predominantly in a chair conformation. wikipedia.org For a 2-substituted tetrahydropyran like this compound, the isocyanato group can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. wikipedia.org

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the potential for greater steric hindrance. wikipedia.org This counterintuitive preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring's oxygen atom and the antibonding σ* orbital of the C-N bond of the substituent. capes.gov.brrsc.org

Computational studies on various 2-substituted tetrahydropyrans have shown that the magnitude of the anomeric effect, and thus the preferred conformation, depends on the nature of the substituent and the solvent. capes.gov.brnih.gov For this compound, computational conformational analysis would involve:

Building both the axial and equatorial conformers.

Performing geometry optimizations and frequency calculations for both using a suitable level of theory (e.g., B3LYP/6-31G**).

Comparing the resulting electronic energies (or Gibbs free energies) to determine the more stable conformer.

Natural Bond Orbital (NBO) analysis is a powerful computational tool often used in conjunction with these studies to quantify the stabilizing hyperconjugative interactions that underlie the anomeric effect. rsc.org

Applications in Advanced Organic Synthesis and Scaffold Construction

Tetrahydro-2-isocyanato-2H-pyran as a Key Chiral Building Block

The inherent chirality of the tetrahydropyran (B127337) ring in this compound makes it an attractive chiral building block. The stereochemistry at the anomeric C-2 position, bearing the isocyanate group, can be controlled, providing access to enantiomerically enriched or pure starting materials. This is crucial for the synthesis of stereochemically defined target molecules, particularly those with biological activity where specific stereoisomers often exhibit desired therapeutic effects.

The isocyanate group is a highly versatile functional handle that readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, without the need for a catalyst. This reactivity allows for the straightforward introduction of the chiral tetrahydropyran motif into a larger molecular framework. The resulting urea (B33335), carbamate (B1207046), and thiocarbamate linkages are stable and can be found in many biologically active compounds. The use of enantiopure this compound enables the synthesis of single enantiomers of complex molecules, which is a significant advantage in drug discovery and development.

Enantioselective Catalysis Utilizing Isocyanato-Pyran Systems

While this compound is primarily a chiral building block, the principles of its reactivity can be extended to the design of enantioselective catalytic systems. Chiral ligands derived from isocyanato-pyran systems can be synthesized and employed in metal-catalyzed or organocatalytic reactions to induce asymmetry.

For instance, a chiral alcohol could be reacted with this compound to form a chiral carbamate. This carbamate, possessing both a chiral tetrahydropyran unit and the chiral moiety from the alcohol, could then be further functionalized to create a bidentate or tridentate ligand. Such ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic transformation.

In organocatalysis, the urea or carbamate derivatives of this compound can act as chiral hydrogen-bond donors. These catalysts can activate electrophiles and control the facial selectivity of nucleophilic attack, leading to the formation of enantioenriched products. The well-defined stereochemistry of the tetrahydropyran scaffold would be instrumental in creating a predictable and effective chiral pocket for the catalyst.

Synthesis of Complex Heterocyclic Architectures Incorporating Pyran and Isocyanate Moieties

The dual functionality of this compound provides a powerful platform for the synthesis of complex heterocyclic architectures. The isocyanate group serves as a linchpin for connecting the pyran ring to other molecular fragments through various chemical transformations.

The most direct application of the isocyanate functionality is its reaction with amines and alcohols to form urea and carbamate linkages, respectively. This reaction is typically high-yielding and proceeds under mild conditions. In the context of complex molecule synthesis, this allows for the late-stage introduction of the chiral tetrahydropyran unit. This strategy is particularly useful when the pyran moiety is desired for its steric or electronic properties, or for its role in establishing a specific conformation.

| Nucleophile | Linkage Formed | Product Class |

| Primary Amine | Urea | Substituted Ureas |

| Secondary Amine | Urea | Substituted Ureas |

| Alcohol | Carbamate | Carbamates |

| Thiol | Thiocarbamate | Thiocarbamates |

The reactivity of the isocyanate group can be harnessed in intramolecular reactions to construct spirocyclic and fused ring systems. For example, a molecule containing both a nucleophilic group (e.g., a hydroxyl or amino group) and a this compound moiety can undergo intramolecular cyclization. The position of the nucleophile relative to the pyran ring will determine whether a spirocyclic or a fused ring system is formed.

This approach allows for the creation of intricate three-dimensional structures from relatively simple starting materials. The stereochemistry of the starting tetrahydropyran will directly translate into the stereochemistry of the final product, providing excellent control over the molecular architecture.

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. The isocyanate group is a common component in many MCRs, such as the Ugi and Passerini reactions. This compound can be employed as the isocyanate component in these reactions to incorporate the chiral pyran scaffold into peptidomimetic structures.

For instance, in a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanate react to form an α-acylamino amide. By using this compound, the resulting product will contain the tetrahydropyran ring attached to the peptide backbone via a urea linkage. This allows for the synthesis of a library of peptidomimetics with diverse side chains and a stereochemically defined pyran moiety, which can be screened for biological activity.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound can be exploited to develop novel synthetic reagents and methodologies. For example, it could be used as a precursor for the synthesis of chiral derivatizing agents. Reaction with a fluorescent or UV-active amine could yield a chiral reagent for the determination of enantiomeric excess of alcohols or amines via HPLC or NMR analysis.

Furthermore, the isocyanate group can be transformed into other functional groups, expanding the synthetic utility of the tetrahydropyran scaffold. For instance, hydrolysis of the isocyanate would yield an amino group, which could then participate in a different set of chemical transformations. This versatility allows for the development of new synthetic routes to a wide range of chiral molecules.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Methodologies for Tetrahydro-2-isocyanato-2H-pyran

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods. For this compound, future research will likely prioritize the shift away from traditional, hazardous reagents toward greener alternatives. A significant area of interest is the development of non-phosgene routes, which are inherently safer and produce fewer toxic byproducts.

One promising approach is the thermal decomposition of corresponding carbamate (B1207046) precursors. This method avoids the use of highly toxic phosgene (B1210022) and is considered a cornerstone of green isocyanate production. researchgate.net Research in this area would involve the synthesis of a suitable carbamate derivative of the tetrahydropyran (B127337) ring, followed by its catalyzed thermal cleavage to yield the desired isocyanate.

Furthermore, the utilization of bio-based feedstocks presents a compelling avenue for sustainable production. The tetrahydropyran motif is prevalent in numerous natural products, suggesting that biosynthetic or chemo-enzymatic routes could be developed to produce the core structure from renewable resources. nih.gov This aligns with the broader trend of creating bio-based isocyanates to reduce the carbon footprint of polyurethane production. rsc.org For instance, research into the synthesis of diisocyanates from 5-hydroxymethylfurfural, a bio-based platform chemical, has demonstrated the feasibility of producing furan- and tetrahydrofuran-based diisocyanates through green and intrinsically safe pathways. rsc.org A similar strategy could be envisioned for this compound, starting from a suitable biomass-derived precursor.

Development of Novel Catalytic Systems and Processes

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic systems employed. Future research will undoubtedly focus on the discovery and optimization of novel catalysts that can operate under mild conditions with high yields and minimal waste.

For the synthesis of the tetrahydropyran ring itself, a variety of catalytic methods have been developed for related structures, including platinum-catalyzed hydroalkoxylation and palladium-catalyzed oxidative Heck redox-relay strategies. The exploration of these and other transition-metal catalysts for the specific synthesis of the isocyanate-functionalized tetrahydropyran is a key area for future investigation.

In the context of non-phosgene routes, the development of efficient and reusable catalysts for the thermal decomposition of carbamates is critical. Heterogeneous catalysts, such as supported metal oxides or zeolites, are particularly attractive due to their ease of separation and potential for continuous flow processes. patsnap.com Research into tailoring the active sites and support materials of these catalysts could lead to significant improvements in the yield and purity of the isocyanate product.

Advanced Computational Design and Prediction of Novel Transformations

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these techniques can accelerate the discovery of new synthetic routes and the design of optimal catalysts.

Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict activation energies, and understand the electronic factors governing the reactivity of the isocyanate and tetrahydropyran moieties. This fundamental understanding can guide the rational design of experiments and the selection of appropriate catalysts.

Furthermore, machine learning algorithms and artificial intelligence are emerging as powerful tools for predicting reaction outcomes and identifying novel transformations. By training models on large datasets of known reactions, it may be possible to predict undiscovered reactivity modes of this compound and to screen for potential catalysts in silico, thereby reducing the time and resources required for experimental validation.

Exploration of Undiscovered Reactivity Modes and Applications

The isocyanate group is highly reactive and can participate in a wide range of chemical transformations, including addition reactions with nucleophiles such as alcohols, amines, and water. While the primary application of isocyanates is in the production of polyurethanes, the unique combination of the reactive isocyanate group and the tetrahydropyran ring in this compound opens up possibilities for novel applications.

Future research should focus on exploring the untapped reactivity of this molecule. For example, the tetrahydropyran ring could influence the reactivity of the isocyanate group through steric or electronic effects, potentially leading to unique selectivity in certain reactions. The development of novel polymerization reactions beyond traditional polyurethanes, or its use as a versatile intermediate in the synthesis of complex organic molecules, are exciting areas for investigation.

The tetrahydropyran structural motif is found in a variety of biologically active natural products. nih.gov This suggests that derivatives of this compound could be explored for applications in medicinal chemistry and drug discovery. The isocyanate group can serve as a handle for conjugation to biomolecules or for the construction of novel heterocyclic scaffolds with potential therapeutic properties.

Q & A

Q. What are the common synthetic routes for preparing Tetrahydro-2-isocyanato-2H-pyran, and what critical reaction conditions ensure successful isocyanate group incorporation?

- Methodological Answer : The synthesis typically involves introducing the isocyanate group (-NCO) into the tetrahydropyran scaffold. A feasible route is via Curtius or Hofmann rearrangements of acyl azides derived from tetrahydro-2H-pyran precursors. For example, substituting a hydroxyl or amine group at the 2-position with phosgene or triphosgene under anhydrous conditions can yield the isocyanate derivative. Critical conditions include:

- Anhydrous environment : Use of dry solvents (e.g., THF, DCM) and inert gas (N₂/Ar) to prevent hydrolysis of the isocyanate .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .

- Catalysts : Lewis acids like Cu(II)-bisphosphine complexes may enhance regioselectivity, as seen in analogous diastereoselective syntheses of substituted tetrahydropyrans .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the isocyanate carbon (δ ~120–130 ppm in ¹³C NMR) and adjacent protons. Coupling constants (e.g., J = 3–5 Hz for axial-equatorial interactions in the pyran ring) help confirm stereochemistry .

- IR Spectroscopy : A sharp peak near ~2270 cm⁻¹ confirms the -NCO stretch .

- Mass Spectrometry (EI/CI) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyran ring and isocyanate group .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges in synthesizing this compound derivatives, and what catalytic systems are promising?

- Methodological Answer : Diastereoselectivity is influenced by steric and electronic factors at the 2-position. Strategies include:

- Chiral catalysts : Cu(II)-bisphosphine systems (e.g., L3 ligand in ) promote stereochemical control in analogous tetrahydropyran syntheses, achieving diastereomeric ratios >10:1 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring axial or equatorial -NCO orientation .

- Computational modeling : Tools like AI-powered retrosynthesis planners (e.g., Template_relevance Reaxys) predict feasible pathways and stereochemical outcomes .

Q. What strategies resolve conflicting NMR data when analyzing the stereochemistry of this compound derivatives?

- Methodological Answer : Contradictions in coupling constants or NOE effects may arise from conformational flexibility. Solutions include:

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic behavior at the -NCO group. Key parameters:

- Electrostatic potential maps : Highlight electron-deficient carbons susceptible to nucleophilic attack .

- Activation energy barriers : Predict reaction rates for additions with amines or alcohols .

Safety and Handling

Q. What are the primary hazards of handling this compound, and what emergency protocols are essential?

- Methodological Answer :

- Hazards : Severe eye irritation (GHS Category 1) and respiratory sensitization due to -NCO reactivity .

- Emergency protocols :

- Eye exposure : Irrigate with water for 15+ minutes; remove contact lenses if present .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Storage : Keep in sealed containers under N₂ at 2–8°C to prevent moisture ingress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.